

Application Notes and Protocols for Loading DM-Nitrophen into Presynaptic Terminals

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Compound of Interest

Compound Name: DM-Nitrophen

Cat. No.: B1670827

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Introduction

DM-Nitrophen is a photolabile calcium chelator, often referred to as a "caged calcium" compound. It allows for precise spatial and temporal control over intracellular calcium concentration ($[Ca^{2+}]_i$). When loaded into cells, **DM-Nitrophen** binds calcium with high affinity. Upon photolysis with UV light, it undergoes a conformational change that dramatically reduces its affinity for calcium, leading to a rapid increase in free $[Ca^{2+}]_i$. This property makes **DM-Nitrophen** an invaluable tool for studying calcium-dependent processes in neuroscience, particularly in the context of neurotransmitter release at presynaptic terminals.

These application notes provide detailed protocols for loading **DM-Nitrophen** into presynaptic terminals, focusing on the acetoxymethyl (AM) ester loading method, which is suitable for a wide range of preparations including cultured neurons and brain slices. Additionally, protocols for direct injection methods are summarized from key literature.

Data Presentation: Quantitative Parameters for DM-Nitrophen Loading

The following table summarizes key quantitative data from cited experiments. It is important to note that optimal conditions can vary significantly depending on the specific cell type and experimental preparation.

Parameter	Value	Preparation	Loading Method	Reference
DM-Nitrophen Concentration (in loading solution)	1-10 μ M	Cultured Neurons / Brain Slices	AM Ester	[1][2][3]
60 mM	Crayfish Neuromuscular Junction	Pressure Injection / Iontophoresis	[4]	
Pluronic F-127 Concentration	0.02% - 1%	Cultured Neurons / Brain Slices	AM Ester	[3]
DMSO Concentration	~0.25%	Brain Slices	AM Ester	
Incubation Time	30-60 minutes	Cultured Neurons / Brain Slices	AM Ester	
Incubation Temperature	Room Temperature to 37°C	Cultured Neurons / Brain Slices	AM Ester	
Resulting Intracellular DM-Nitrophen Concentration	~20 μ M (average for AM esters)	In vivo (general)	AM Ester (bolus loading)	
De-esterification Time	~30 minutes	Cultured Neurons	AM Ester	

Experimental Protocols

Protocol 1: Loading DM-Nitrophen AM Ester into Cultured Neurons or Brain Slices

This protocol is adapted from general methods for loading AM ester dyes into neuronal preparations.

Materials:

- **DM-Nitrophen**, AM ester
- Anhydrous Dimethyl sulfoxide (DMSO)
- Pluronic F-127 (20% solution in DMSO)
- Artificial cerebrospinal fluid (aCSF) or desired physiological saline, serum-free
- Cultured neurons on coverslips or acute brain slices

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 1-10 mM stock solution of **DM-Nitrophen** AM in anhydrous DMSO. Aliquot into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
 - Use a commercially available 20% Pluronic F-127 solution in DMSO or prepare one.
- Preparation of Loading Solution:
 - On the day of the experiment, allow the **DM-Nitrophen** AM and Pluronic F-127 stock solutions to warm to room temperature.
 - For a final loading concentration of 1-10 μ M **DM-Nitrophen** AM, first mix the required volume of the **DM-Nitrophen** AM stock with an equal volume of 20% Pluronic F-127. Vortex this mixture thoroughly.
 - Dilute this mixture into serum-free aCSF to the final desired concentration. For example, to make 1 mL of 5 μ M loading solution from a 5 mM stock, mix 0.5 μ L of 5 mM **DM-Nitrophen** AM with 0.5 μ L of 20% Pluronic F-127, vortex, and then add this to 1 mL of aCSF. The final DMSO concentration should be kept low (~0.25%) to minimize toxicity.

- Loading of Cells:
 - For cultured neurons, replace the culture medium with the loading solution.
 - For brain slices, transfer the slices into a small incubation chamber containing the loading solution.
 - Incubate the preparation for 30-60 minutes at room temperature or up to 37°C. The optimal time and temperature should be determined empirically for each preparation. Protect from light during incubation.
- Washing and De-esterification:
 - After incubation, wash the preparation 2-3 times with fresh aCSF to remove the extracellular **DM-Nitrophen** AM.
 - Incubate the preparation in fresh aCSF for at least 30 minutes at the experimental temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
- Ready for Experiment:
 - The presynaptic terminals are now loaded with **DM-Nitrophen** and ready for photolysis experiments.

Considerations for AM Ester Loading:

- Magnesium Binding: **DM-Nitrophen** is a derivative of EDTA and has a significant affinity for Mg^{2+} . In cells with physiological concentrations of Mg^{2+} , a portion of the loaded **DM-Nitrophen** will be bound to Mg^{2+} . This can affect the amount of Ca^{2+} released upon photolysis.
- Incomplete Hydrolysis: Incomplete de-esterification of the AM ester can result in a non-functional chelator. Ensure adequate de-esterification time.
- Compartmentalization: AM esters can sometimes be sequestered into organelles. This should be assessed using imaging techniques if subcellular localization is critical.

Protocol 2: Microinjection of **DM-Nitrophen** into Presynaptic Terminals

This method is suitable for larger, accessible presynaptic terminals like those of the crayfish neuromuscular junction or the squid giant synapse.

Materials:

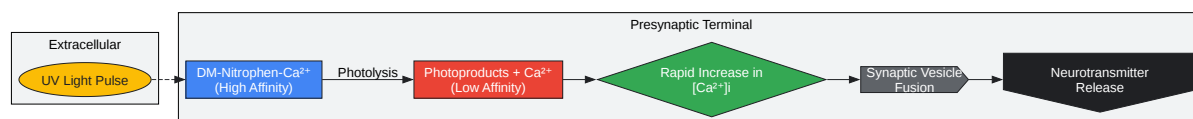
- **DM-Nitrophen** (salt form)
- Intracellular solution (e.g., potassium-based)
- Microinjection setup (pressure injector or iontophoresis system)
- High-resolution microscope

Procedure:

- Prepare Injection Solution:
 - Dissolve **DM-Nitrophen** in the intracellular solution to the desired concentration (e.g., 60 mM for crayfish neuromuscular junction).
 - A fluorescent dye (e.g., Fura-2 or a rhodamine derivative) can be co-injected to visualize the loaded terminal.
- Load the Micropipette:
 - Backfill a sharp micropipette with the injection solution.
- Perform Microinjection:
 - Under visual guidance, impale the presynaptic terminal with the micropipette.
 - Apply pressure pulses (pressure injection) or a hyperpolarizing current (iontophoresis) to inject the **DM-Nitrophen** into the terminal.
 - Monitor the filling of the terminal using the co-injected fluorescent dye.

Mandatory Visualizations

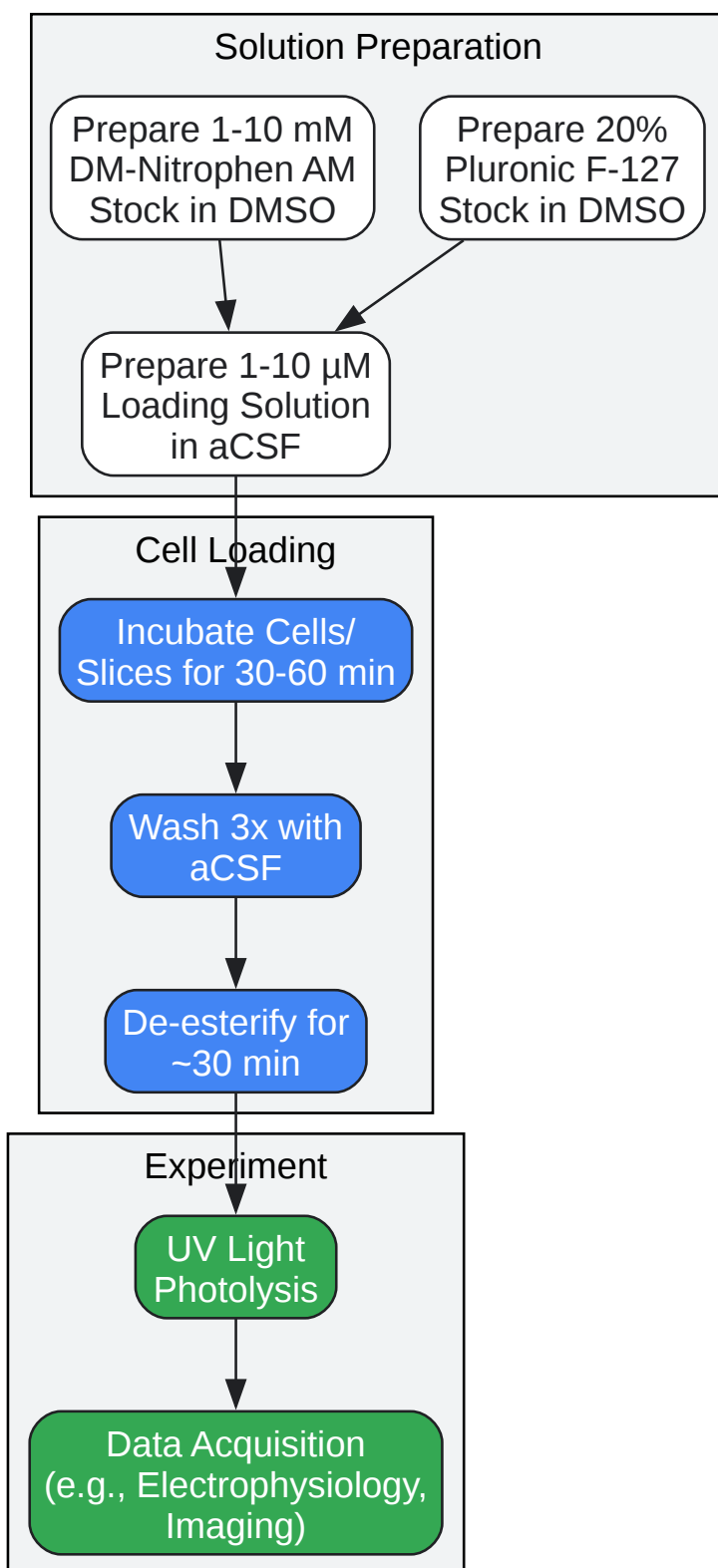
Signaling Pathway of DM-Nitrophen Action



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Caption: Signaling pathway of **DM-Nitrophen** mediated calcium uncaging.

Experimental Workflow for DM-Nitrophen AM Ester Loading



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Caption: Experimental workflow for loading **DM-Nitrophen** AM ester.

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